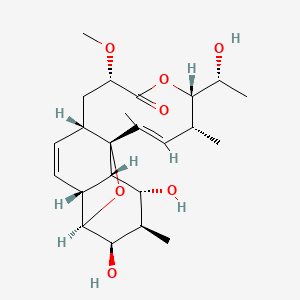
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a zinc ion coordinated with a phenoxazinylidene derivative and diethylazanium, along with tetrachloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves multiple steps, including the preparation of the phenoxazinylidene derivative, coordination with zinc ions, and the formation of the final complex with diethylazanium and tetrachloride ions. Typical reaction conditions may include controlled temperatures, pH levels, and the use of specific solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis techniques, including batch or continuous flow processes. The use of catalysts, purification steps, and quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The phenoxazinylidene moiety may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may alter the oxidation state of the zinc ion or other components.
Substitution: Substitution reactions may involve the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH must be carefully controlled.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a catalyst or reagent in various organic synthesis reactions. Its unique structure may enable specific interactions with other molecules, facilitating complex chemical transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins, nucleic acids, and lipids. Its ability to bind to specific targets may make it useful in biochemical assays or as a probe for studying cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an antimicrobial agent or a drug delivery vehicle. Its interactions with biological targets may enable it to modulate specific pathways or processes in the body.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or sensors. Its unique chemical properties may make it suitable for specific industrial processes or products.
Mécanisme D'action
The mechanism of action of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The zinc ion may play a crucial role in coordinating these interactions, while the phenoxazinylidene and diethylazanium components may contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other zinc-coordinated complexes with phenoxazinylidene derivatives or diethylazanium ligands. Examples may include:
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-methylazanium;tetrachloride
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-ethylazanium;tetrachloride
Uniqueness
The uniqueness of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” may lie in its specific combination of ligands and coordination environment
Propriétés
Formule moléculaire |
C34H42Cl4N8O2Zn |
|---|---|
Poids moléculaire |
801.9 g/mol |
Nom IUPAC |
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |
Clé InChI |
JJKNZNYHIUJGIC-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)
![5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride](/img/structure/B14109970.png)
![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)

![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
![2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110010.png)
![4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one](/img/structure/B14110015.png)
![1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110028.png)
![1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14110034.png)
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14110048.png)
![1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110055.png)
![N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14110057.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110060.png)
